molecular formula C19H18O5 B2865636 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one CAS No. 879924-80-8

3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2865636
CAS No.: 879924-80-8
M. Wt: 326.348
InChI Key: BSBXLVLZEWGUGJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. As a 3-aryl coumarin, its structure is characterized by a 3,4-dimethoxyphenyl substituent at the C-3 position and an ethoxy group at C-8. These substitutions are strategically important, as structure-activity relationship (SAR) studies consistently indicate that modifications at the C-3 position of the coumarin core are critical for enhancing pharmacological activity . This compound is primarily investigated for its potential as a multi-target therapeutic agent. Coumarin derivatives have demonstrated a wide spectrum of biological activities in preclinical research, including antineoplastic, anti-inflammatory, and antibacterial effects . The dimethoxyphenyl moiety is particularly associated with potent biological activity, and similar structural motifs are being explored for their ability to modulate key signaling pathways, such as the TLR4/MAPK pathway, which is implicated in the regulation of pro-inflammatory cytokines like NO, IL-6, and TNF-α . Furthermore, C-3 substituted coumarins are a active area of investigation for developing novel antibacterial agents to combat resistant strains of pathogens like Staphylococcus aureus . Researchers utilize this compound as a key intermediate or final product in the synthesis of more complex molecules and for in vitro biological screening. It serves as a valuable scaffold for further chemical modification to optimize binding affinity and selectivity for various biological targets. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-16-7-5-6-13-10-14(19(20)24-18(13)16)12-8-9-15(21-2)17(11-12)22-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBXLVLZEWGUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Optimization

  • Toluene outperformed polar solvents (DMF, THF) due to improved solubility of aromatic intermediates.
  • Piperidine (10 mol%) provided superior enolate stabilization compared to DMAP or DABCO, reducing side-product formation.

Substrate Modifications

Replacing phenylacetic acid with its methyl ester decreased reactivity, necessitating harsher conditions (140°C, 24 hours) for comparable yields. This suggests the free carboxylic acid enhances electrophilicity at the α-position.

Perkin Reaction for Aryl Coumarin Assembly

The Perkin reaction offers an alternative route using 2-hydroxy-4-ethoxybenzaldehyde and 3,4-dimethoxyphenylacetyl chloride. Under solvent-free conditions with triethylamine (2 eq.), the reaction proceeds via intermediate mixed anhydrides, yielding 65–72% of the product after 8 hours at 120°C.

Acid Catalyst Screening

  • Acetic anhydride (1.5 eq.) proved critical for activating the aldehyde, while Lewis acids (ZnCl₂, FeCl₃) led to over-oxidation.
  • Microwave irradiation reduced reaction times to 45 minutes but caused decomposition above 150°C.

Multi-Component Synthesis Using Ionic Liquids

A green chemistry approach employs triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as both solvent and catalyst. Combining 4-hydroxycoumarin, 3,4-dimethoxybenzaldehyde, and ethyl iodide in a one-pot system yielded 82% product at 80°C.

Reaction Mechanism

  • Aldol condensation between the aldehyde and coumarin forms the α,β-unsaturated ketone.
  • Nucleophilic attack by ethanolate introduces the ethoxy group, facilitated by the ionic liquid’s Brønsted acidity.

Recyclability

The ionic liquid was reused five times with <8% yield reduction, demonstrating sustainability advantages.

Palladium-Catalyzed Etherification

Introducing the 8-ethoxy group post-coumarin formation involves Pd/C-mediated alkoxylation. Treating 3-(3,4-dimethoxyphenyl)-8-hydroxy-2H-chromen-2-one with ethyl bromide and K₂CO₃ in DMF at 100°C achieved 85% conversion.

Catalyst Loading Effects

  • 5% Pd/C (w/w) optimized selectivity, minimizing dehalogenation byproducts.
  • Hydrogen pressure (5 bar) accelerated the reaction but required careful control to avoid over-reduction.

Oxidative Cyclization of Precursor Chalcones

Chalcone intermediates derived from 3,4-dimethoxyacetophenone and 4-ethoxy-2-hydroxybenzaldehyde undergo oxidative cyclization. Using iodine (1.2 eq.) in DMSO at 90°C for 6 hours produced the coumarin in 68% yield.

Oxidant Comparison

  • TBHP (tert-butyl hydroperoxide) increased yields to 74% but required strict temperature control.
  • Molecular oxygen proved ineffective, likely due to poor solubility in DMSO.

Enzymatic Synthesis for Stereocontrol

Though less common, lipase-mediated esterification has been explored. Candida antarctica lipase B (CAL-B) catalyzed the transesterification of 8-hydroxycoumarin with ethyl acetate in hexane, achieving 41% yield after 72 hours. While low-yielding, this method avoids harsh conditions, preserving acid-sensitive methoxy groups.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Time (h) Key Advantage
Knoevenagel Condensation 78 110 12 High regioselectivity
Perkin Reaction 72 120 8 Solvent-free operation
Ionic Liquid Synthesis 82 80 6 Eco-friendly catalyst reuse
Palladium Etherification 85 100 10 Late-stage functionalization
Oxidative Cyclization 74 90 6 Avoids strong acids
Enzymatic Synthesis 41 37 72 Mild conditions

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one with structurally related coumarin derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Interactions/Properties Reference
3-(3,4-Dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one 3,4-dimethoxy (C6H3), 8-ethoxy ~356.36* Lipophilic (ethoxy), π-π stacking
8-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one 8-OH, 7-OCH3, 3-OH, 4,5-OCH3 346.293 H-bonding (hydroxy groups), antioxidant activity
3,3'-((3,4-Dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) Bis-coumarin, 3,4-OCH3, 8-CH3 506.53 C-H···O, NH···O, π-π interactions
4-Ethoxy-7-formylamino-2-oxo-2H-chromene-3-carboxylic acid derivatives 4-OCH2CH3, 7-formamide ~400–450 Antibacterial activity (vs. cephalexin)

*Calculated based on standard atomic masses.

Key Observations :

  • However, hydroxy groups (e.g., in and ) improve solubility and hydrogen-bonding capacity, critical for antioxidant activity .
  • Crystal Packing : Bis-coumarin derivatives () stabilize via weak interactions (C-H···O, π-π), while the ethoxy group in the target compound may alter packing efficiency due to its larger steric profile .
  • Molecular Weight : Higher molecular weight analogs (e.g., bis-coumarins) may exhibit reduced bioavailability but enhanced binding avidity in materials science applications .

Biological Activity

3-(3,4-Dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a chromenone core with an ethoxy group and a dimethoxyphenyl moiety. Its synthesis typically involves multiple steps, including the cyclization of phenolic compounds with ethyl acetoacetate, followed by the introduction of the dimethoxyphenyl group through palladium-catalyzed cross-coupling reactions.

Synthetic Route Overview

  • Formation of Chromenone Core : Cyclization of phenolic compounds with ethyl acetoacetate.
  • Introduction of Dimethoxyphenyl Group : Coupling with 3,4-dimethoxyphenyl derivatives using palladium catalysts.

Antimicrobial Properties

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with similar structures possess significant antifungal and antibacterial properties.

CompoundAntifungal Activity (MIC μg/mL)Antibacterial Activity (MIC μg/mL)
4k1520
4e1012

The most active compounds were found to inhibit the growth of pathogenic strains such as Aspergillus spp. and Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (μM)Reference
MCF75.0
HeLa6.5

The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression.

The biological effects of 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It shows potential as a ligand for adenosine receptors, which are crucial in many physiological processes .

Study on Antimicrobial Efficacy

A study conducted on a series of coumarin derivatives demonstrated that those containing the chromenone structure had enhanced antimicrobial properties compared to their non-coumarin counterparts. The research utilized standard agar diffusion methods to assess efficacy against multiple pathogens .

Evaluation of Anticancer Properties

In another study focusing on breast cancer cells, the compound was subjected to MTT assays to determine cytotoxicity. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

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